2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride
CAS No.: 1423794-98-2
Cat. No.: VC2863617
Molecular Formula: C13H22Cl2N2O2
Molecular Weight: 309.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride - 1423794-98-2](/images/structure/VC2863617.png)
Specification
CAS No. | 1423794-98-2 |
---|---|
Molecular Formula | C13H22Cl2N2O2 |
Molecular Weight | 309.2 g/mol |
IUPAC Name | 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride |
Standard InChI | InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H |
Standard InChI Key | AWONCLGFKLZVPN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Composition
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride consists of a central piperazine ring with a 2-methoxyphenyl group attached to one nitrogen atom and a 2-hydroxyethyl chain attached to the other. The compound exists as a dihydrochloride salt, which significantly influences its solubility and stability properties. This structure shares similarities with several compounds found in the literature, including 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone .
The 2-methoxyphenyl substitution pattern distinguishes this compound from similar structures with 4-methoxyphenyl substitutions, such as those described in related research . This positional isomerism can significantly affect receptor binding profiles and subsequent pharmacological activities.
IUPAC Nomenclature and Identification
The systematic IUPAC name for this compound is 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride. The corresponding free base would be classified under a similar naming convention to related compounds identified in chemical databases, though with distinctive structural elements that differentiate it from compounds like 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol .
Physicochemical Properties
Physical Characteristics
Based on structural analysis and comparison with similar phenylpiperazine derivatives, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride likely exhibits the following physical properties:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical Appearance | White to off-white crystalline solid | Typical for piperazine dihydrochloride salts |
Molecular Weight | Approximately 305-310 g/mol (as dihydrochloride) | Calculated from molecular structure |
Solubility | Highly soluble in water and polar solvents; limited solubility in non-polar solvents | Based on dihydrochloride salt form and hydroxyl functionality |
Melting Point | Likely 210-240°C (decomposition) | Comparison with similar piperazine dihydrochloride salts |
Solution pH | Acidic (pH 3-5 in aqueous solution) | Due to hydrochloride salt formulation |
These properties would make the compound particularly suitable for laboratory research applications where water solubility and stability are essential considerations .
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior:
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The hydroxyl group can participate in esterification reactions, hydrogen bonding, and oxidation processes
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The piperazine nitrogens, while quaternized in the salt form, can participate in various reactions under specific conditions
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The methoxy group represents a potential site for demethylation reactions
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The aromatic ring can undergo typical electrophilic aromatic substitution reactions, influenced by the methoxy substituent
The dihydrochloride salt formulation enhances stability during storage while allowing the compound to revert to its more reactive free base form under appropriate conditions .
Synthesis and Preparation Methodology
Alkylation Approach
This methodology would likely involve:
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Reaction of 1-(2-methoxyphenyl)piperazine with 2-bromoethanol or 2-chloroethanol in the presence of a base
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Purification of the resulting free base
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Conversion to the dihydrochloride salt using hydrogen chloride in an appropriate solvent
Alternative Synthetic Pathways
Based on synthesis information for structurally similar compounds , alternative preparation methods might include:
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Reductive amination approaches using appropriate aldehyde precursors
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Nucleophilic substitution reactions with protected hydroxyethyl derivatives
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Ring-closing strategies starting from appropriately substituted linear precursors
Purification Procedures
Purification procedures for similar compounds typically involve:
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Dissolution in hot isopropyl alcohol or similar solvents
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Treatment with activated carbon to remove colored impurities
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Hot filtration through appropriate filter media
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Controlled cooling to induce crystallization
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Filtration and washing with cold solvent
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Drying under vacuum at elevated temperatures
This methodology has demonstrated approximately 80% yields for structurally related compounds .
Pharmacological Profile and Mechanism of Action
Receptor Type | Predicted Interaction | Structural Basis for Prediction |
---|---|---|
Serotonin (5-HT) Receptors | Moderate to high affinity for 5-HT1A subtype | 2-methoxyphenyl substitution pattern |
Dopamine Receptors | Potential moderate affinity | Phenylpiperazine scaffold |
Adrenergic Receptors | Possible antagonistic activity | Comparison with structurally similar antagonists |
Sigma Receptors | Potential binding affinity | Common with certain phenylpiperazine derivatives |
The 2-methoxyphenyl substitution pattern is particularly significant for receptor selectivity, as it creates a distinct electronic and spatial arrangement compared to the 4-methoxyphenyl configuration seen in some related compounds .
Structure-Activity Relationships
Several structural features likely influence the pharmacological activity of this compound:
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The 2-methoxy substitution pattern on the phenyl ring creates a specific electronic distribution and hydrogen-bonding capability
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The flexible hydroxyethyl chain allows for conformational adaptability during receptor binding
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The piperazine ring provides a rigid scaffold with specific spatial orientation of the substituents
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The dihydrochloride salt form affects solubility and membrane permeability
These features collectively determine receptor binding profiles and subsequent biological effects, distinguishing this compound from structural analogs like those containing indole moieties or nitrophenoxy groups .
Analytical Characterization
Spectroscopic Properties
Based on structural analysis, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride would likely exhibit the following spectroscopic characteristics:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In proton NMR (¹H-NMR), characteristic signals would include:
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Aromatic protons: multiplets in the δ 6.8-7.3 ppm range
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Methoxy protons: singlet at approximately δ 3.8 ppm
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Piperazine protons: complex multiplets in the δ 2.5-3.5 ppm region
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Hydroxyethyl chain: triplets or multiplets in the δ 3.5-4.0 ppm range
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Hydroxyl proton: broadened singlet, position dependent on concentration and solvent
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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O-H stretching: broad band at 3200-3500 cm⁻¹
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C-H stretching (aromatic and aliphatic): 2800-3100 cm⁻¹
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C=C stretching (aromatic): 1450-1600 cm⁻¹
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C-O stretching (methoxy and hydroxyl): 1000-1300 cm⁻¹
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C-N stretching (piperazine): 1200-1350 cm⁻¹
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for purity determination and quantitative analysis. Based on similar compounds, suitable conditions might include:
Parameter | Recommended Conditions |
---|---|
Column | C18 reverse phase, 150 × 4.6 mm, 5 µm particle size |
Mobile Phase | Gradient of acetonitrile and buffer (pH 3.0-4.0) |
Detection | UV at 220-280 nm |
Flow Rate | 1.0 mL/min |
Temperature | 30-40°C |
Sample Preparation | Aqueous solution, potentially with acid modifier |
These analytical parameters would facilitate identification, purity assessment, and quantification in both research and quality control contexts.
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